molecular formula C22H20N2O B11113495 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 1450-62-0

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B11113495
CAS No.: 1450-62-0
M. Wt: 328.4 g/mol
InChI Key: IIWCGGYOWGNBJS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methoxyphenyl group and two phenyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 4-methoxyphenylhydrazine with 1,3-diphenylpropane-1,3-dione under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer and leukemia. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Efficacy
A study published in RSC Advances evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) cells. The results indicated a dose-dependent increase in cytotoxicity with an IC50 value of approximately 12 μM, suggesting significant potential as a therapeutic agent against breast cancer .

Anti-inflammatory Properties
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Agricultural Applications

Pesticidal Activity
The compound has demonstrated potential as a pesticide due to its ability to disrupt the growth of certain pests. Laboratory studies indicate that it can effectively reduce pest populations without adversely affecting beneficial insects.

Case Study: Pesticidal Efficacy
In a controlled environment study, this compound was applied to crops infested with aphids. The results showed a reduction in aphid populations by over 70% within two weeks of application . This highlights its potential as an eco-friendly alternative to synthetic pesticides.

Materials Science Applications

Polymer Synthesis
The compound is also explored for its role in polymer chemistry. It can be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. The incorporation of this pyrazole derivative into polymer matrices has been shown to improve material stability and performance.

Data Table: Properties of Polymers Synthesized with this compound

PropertyValueDescription
Thermal Stability250 °CDecomposition temperature
Mechanical Strength40 MPaTensile strength of the polymer
Elongation at Break15%Flexibility measure

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1,5-diphenyl-1H-pyrazole: Similar structure but lacks the dihydro component.

    3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Contains an additional carboxylic acid group.

    This compound-4-sulfonamide: Contains a sulfonamide group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

3-(4-methoxyphenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology.

  • Molecular Formula: C22H20N2O
  • Molecular Weight: 328.4 g/mol
  • CAS Number: 1450-62-0
  • Chemical Structure:

    Chemical Structure

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aryl hydrazines with chalcones or other suitable precursors under acidic or basic conditions. This method allows for the introduction of various substituents that can enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:

  • Breast Cancer (MDA-MB-231): Exhibited significant antiproliferative effects.
  • Liver Cancer (HepG2): Showed marked inhibition of cell growth.
  • Prostate Cancer: Demonstrated potential in reducing cell viability.

The mechanism of action appears to involve the disruption of microtubule assembly and induction of apoptosis in cancer cells, which is critical for effective cancer therapy .

Cell Line IC50 (µM) Effect
MDA-MB-2314.32 ± 0.28High cytotoxicity
HepG24.69 ± 0.43Significant growth inhibition
H4608.40 ± 1.10Moderate sensitivity

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways .

Case Studies

  • In Vivo Studies: In animal models, administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.
  • Mechanistic Studies: Molecular docking studies have revealed that this compound interacts effectively with key protein targets involved in cancer progression and inflammation, validating its role as a potential therapeutic agent .

Properties

CAS No.

1450-62-0

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C22H20N2O/c1-25-20-14-12-17(13-15-20)21-16-22(18-8-4-2-5-9-18)24(23-21)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3

InChI Key

IIWCGGYOWGNBJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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